1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectral Analysis and Identification
- NMR Spectra Analysis : The 1H NMR spectra of various psychedelic tryptamines and benzofuran analogues, including 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine, were acquired and compared for forensic and harm-reduction purposes. This study provided experimentally uniform spectra to help identify these compounds, some of which appear sporadically (Chapman, 2018).
Synthesis and Chemical Properties
- Development of Biological Agents : A protocol for synthesizing various derivatives of 1-(1-benzofuran-2-yl)-2-bromoethanone was developed, serving as a key intermediate. These compounds were screened for antimicrobial and analgesic activity, highlighting their potential biological applications (Bhovi K. Venkatesh et al., 2010).
- Analgesic Activity Studies : Research into substituted 1-benzofurans and 1-benzothiophenes, including derivatives of this compound, explored their potential analgesic activities. This highlights the compound's relevance in the development of new pain-relief medications (S. Rádl et al., 2000).
Pharmacokinetics and Drug Analysis
- In Vitro Toxicokinetics and Analytical Toxicology : A study investigated the toxicokinetic profiles and analytical toxicology of new psychoactive substances, including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine. The research aids in understanding drug–drug interactions, elimination routes, and toxicological screening (Lilian H. J. Richter et al., 2019).
- LC-MS/MS Analysis in Pharmacokinetics : Analytical methods were developed for determining benzodifuranyl derivatives in rat plasma, including 1-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, to evaluate their pharmacokinetic profile. This is crucial for understanding the metabolism and distribution of such compounds in biological systems (E. Baralla et al., 2019).
Novel Synthetic Approaches and Biological Activities
- Diversity-Oriented Synthesis : Efficient synthetic protocols were reported for creating libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, demonstrating the compound's versatility in drug development and biological research (Liena Qin et al., 2017).
- Antioxidant Activity Study : The synthesis of benzofuran derivatives through Strecker-type reactions, including euparin and primary amines, showed significant antioxidant activity. This suggests the potential use of these compounds in developing antioxidant agents (E. Ezzatzadeh et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
This could involve modulation of neurotransmitter release, as seen with similar compounds .
Biochemical Pathways
It’s possible that it may influence pathways related to neurotransmitter release and signal transduction .
Result of Action
Based on its potential interaction with neurotransmitter systems, it could influence neuronal signaling and potentially have effects on cognition or mood .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXYRNFEROUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588045 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122416-42-6 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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